2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzimidazole moiety, a sulfanyl group, and a dimethoxyphenylmethylidene hydrazide segment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the condensation of o-phenylenediamine with carbon disulfide to form benzimidazole-2-thione. This intermediate is then reacted with chloroacetic acid to introduce the sulfanyl group.
The next step involves the formation of the hydrazide derivative. This is achieved by reacting the benzimidazole-2-thione with hydrazine hydrate under reflux conditions. The resulting hydrazide is then subjected to a condensation reaction with 2,5-dimethoxybenzaldehyde in the presence of an acid catalyst to form the final product.
Industrial Production Methods
While the laboratory-scale synthesis of this compound is well-documented, industrial production methods are less commonly reported. scaling up the synthesis would likely involve optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazide moiety can be reduced to form corresponding amines.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require acidic conditions and reagents like acetic anhydride or sulfonyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe for detecting specific biomolecules.
Medicine: Studied for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide is largely dependent on its specific application. In medicinal chemistry, for example, it may exert its effects by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The benzimidazole moiety is known to interact with various biological targets, while the hydrazide group can form hydrogen bonds and other interactions that enhance binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-benzimidazol-2-ylsulfanyl)-acetic acid (5-bromo-2-methoxybenzylidene)-hydrazide
- 2-(1H-benzimidazol-2-ylsulfanyl)-acetic acid (3-bromo-benzylidene)-hydrazide
- 2-(1H-benzimidazol-2-ylsulfanyl)-acetic acid (2-chloro-3-phenylallylidene)-hydrazide
Uniqueness
What sets 2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. The presence of the dimethoxyphenylmethylidene group, in particular, may enhance its ability to interact with certain biological targets, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C18H18N4O3S |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C18H18N4O3S/c1-24-13-7-8-16(25-2)12(9-13)10-19-22-17(23)11-26-18-20-14-5-3-4-6-15(14)21-18/h3-10H,11H2,1-2H3,(H,20,21)(H,22,23)/b19-10+ |
InChI Key |
DNWVCLJJNGUCIP-VXLYETTFSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2 |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=NNC(=O)CSC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
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